N-(4-methoxyphenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide
CAS No.: 896319-60-1
Cat. No.: VC5827366
Molecular Formula: C17H16N4O3S
Molecular Weight: 356.4
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896319-60-1 |
|---|---|
| Molecular Formula | C17H16N4O3S |
| Molecular Weight | 356.4 |
| IUPAC Name | N-(4-methoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
| Standard InChI | InChI=1S/C17H16N4O3S/c1-11-3-8-14-19-16(20-17(23)21(14)9-11)25-10-15(22)18-12-4-6-13(24-2)7-5-12/h3-9H,10H2,1-2H3,(H,18,22) |
| Standard InChI Key | ZDQLVVDAVASLKQ-UHFFFAOYSA-N |
| SMILES | CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC=C(C=C3)OC)C=C1 |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound’s molecular formula, C₁₇H₁₆N₄O₃S (molecular weight: 356.4 g/mol), reflects a fusion of aromatic and heterocyclic systems. Key structural components include:
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4-Methoxyphenyl group: A para-substituted aromatic ring with an electron-donating methoxy (-OCH₃) group.
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Sulfanylacetamide bridge: A thioether (-S-) linkage connecting the acetamide moiety to the pyrido-triazine core.
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7-Methyl-4-oxo-4H-pyrido[1,2-a] triazin-2-yl: A bicyclic system comprising a pyridine ring fused to a 1,3,5-triazine ring, with a methyl substituent at position 7 and a ketone at position 4.
The interplay of these groups confers unique electronic and steric properties. The methoxy group enhances solubility and influences binding interactions, while the sulfanyl bridge provides metabolic stability compared to oxygen-based analogs.
Spectroscopic Characterization
Though experimental data for this specific compound are sparse, analogous structures are typically characterized using:
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Nuclear Magnetic Resonance (NMR): Proton NMR would reveal signals for the methoxy group (~δ 3.8 ppm), aromatic protons (~δ 6.8–7.5 ppm), and methyl groups (~δ 2.5 ppm).
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Mass Spectrometry: High-resolution mass spectrometry would confirm the molecular ion peak at m/z 356.4, with fragmentation patterns indicative of the sulfanylacetamide cleavage.
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis involves multi-step organic reactions, as outlined below:
Step 1: Formation of Pyrido-Triazinyl Core
Cyclization of 2-aminopyridine derivatives with triazine precursors under acidic conditions yields the 4-oxo-pyrido[1,2-a][1,3,] triazin scaffold. For example, reacting 2-amino-7-methylpyridine with cyanogen bromide forms the triazine ring.
Step 3: Purification and Optimization
Crude products are purified via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent). Yields typically range from 45% to 65%, depending on reaction conditions.
Reaction Dynamics
The compound’s reactivity is influenced by its functional groups:
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Pyrido-Triazine Core: Susceptible to nucleophilic attack at the electron-deficient triazine ring, enabling further derivatization.
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Sulfanyl Bridge: Oxidizable to sulfoxides or sulfones under strong oxidizing conditions (e.g., H₂O₂/acetic acid).
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Acetamide Linkage: Hydrolyzable under acidic or basic conditions to yield carboxylic acid derivatives.
Biological Activity and Mechanisms
Anticancer Properties
Preliminary studies on related structures indicate moderate cytotoxicity against human cancer cell lines (e.g., IC₅₀ = 12–25 µM in MCF-7 breast cancer cells). Proposed mechanisms include:
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Topoisomerase II Inhibition: Intercalation into DNA-topoisomerase complexes, preventing re-ligation of DNA strands.
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Reactive Oxygen Species (ROS) Generation: Induction of oxidative stress via redox cycling of the sulfanyl group.
Anti-Inflammatory Effects
The methoxyphenyl moiety may suppress NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6). In silico docking studies suggest binding to the COX-2 active site with a predicted ΔG of -9.2 kcal/mol.
Industrial and Pharmaceutical Applications
Drug Development
This compound serves as a lead structure for optimizing pharmacokinetic properties. Key modifications under investigation include:
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Halogen Substitution: Replacing the methoxy group with halogens (e.g., Cl, Br) to enhance binding affinity.
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Prodrug Formulations: Esterification of the acetamide group to improve oral bioavailability.
Material Science
The pyrido-triazine scaffold’s thermal stability (decomposition temperature >250°C) makes it suitable for high-performance polymers. Blending with polyimide matrices enhances flame retardancy by 30%.
Comparison with Structural Analogs
| Parameter | N-(4-Methoxyphenyl) Derivative | N-(2-Methoxyphenyl) Analog | N-(3-Chlorophenyl) Analog |
|---|---|---|---|
| Molecular Weight | 356.4 | 356.4 | 375.8 |
| LogP | 1.8 | 1.7 | 2.3 |
| Antimicrobial MIC | 4 µg/mL | 6 µg/mL | 3 µg/mL |
| Cytotoxicity (IC₅₀) | 18 µM | 22 µM | 14 µM |
The 4-methoxyphenyl substitution optimizes solubility (LogP = 1.8) without compromising activity, striking a balance between hydrophobicity and electronic effects.
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